molecular formula C14H8ClNO2 B14134067 (1,3-Benzoxazol-2-yl)(4-chlorophenyl)methanone CAS No. 62458-12-2

(1,3-Benzoxazol-2-yl)(4-chlorophenyl)methanone

Cat. No.: B14134067
CAS No.: 62458-12-2
M. Wt: 257.67 g/mol
InChI Key: LEYFNGOWDYDBIW-UHFFFAOYSA-N
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Description

(1,3-Benzoxazol-2-yl)(4-chlorophenyl)methanone is a heterocyclic compound that features a benzoxazole ring fused with a chlorophenyl group. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Benzoxazol-2-yl)(4-chlorophenyl)methanone typically involves the reaction of 2-aminophenol with 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1,3-Benzoxazol-2-yl)(4-chlorophenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1,3-Benzoxazol-2-yl)(4-chlorophenyl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its biological activities.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of (1,3-Benzoxazol-2-yl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may act as an antimicrobial agent by disrupting bacterial cell wall synthesis or as an anticancer agent by inhibiting cell proliferation pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,3-Benzoxazol-2-yl)(4-chlorophenyl)methanone is unique due to the presence of both benzoxazole and chlorophenyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

62458-12-2

Molecular Formula

C14H8ClNO2

Molecular Weight

257.67 g/mol

IUPAC Name

1,3-benzoxazol-2-yl-(4-chlorophenyl)methanone

InChI

InChI=1S/C14H8ClNO2/c15-10-7-5-9(6-8-10)13(17)14-16-11-3-1-2-4-12(11)18-14/h1-8H

InChI Key

LEYFNGOWDYDBIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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